![molecular formula C6H12N4 B2795563 1-butyl-1H-1,2,3-triazol-4-amine CAS No. 1528114-01-3](/img/structure/B2795563.png)
1-butyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-butyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound . It is a part of the 1,2,3-triazole family, which is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it is absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Scientific Research Applications
Metal Complexes and Self-Assembly Behavior
1-butyl-1H-1,2,3-triazol-4-amine (BTP) has been employed in the synthesis of 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) (BTP-PVPy) . The BTP-capped PVPy samples exhibit self-assembly behavior in aqueous media. Notably, this behavior is significantly influenced by the complexation of BTP end groups with metal ions such as Pt(II), Zn(II), and Eu(III). The sizes and morphologies of the self-organized nanoobjects depend on the coordination behavior of the tridentate ligand (BTP) with these metal ions.
Drug Discovery and Medicinal Chemistry
In drug chemistry, 1-butyl-1H-1,2,3-triazol-4-amine serves as a starting material for synthesizing various pharmaceutical compounds. For instance:
- Antifungal Agents : Researchers have explored BTP derivatives for antifungal properties .
- Anticancer Drugs : BTP-based compounds may have potential as anticancer agents .
Materials Science and Supramolecular Chemistry
1,2,3-triazoles, including BTP, find applications in materials science and supramolecular chemistry. Their unique properties make them suitable for:
- Fluorescent Imaging : BTP-containing compounds can be used for fluorescent imaging .
- Polymer Chemistry : BTP-PVPy samples demonstrate self-assembly behavior, which is valuable in designing functional materials .
Biomedicine and Therapeutic Agents
The 1,2,4-triazole core, which includes BTP, has been incorporated into several therapeutically important agents:
Future Directions
Mechanism of Action
Target of Action
1-Butyl-1H-1,2,3-triazol-4-amine is a derivative of the triazole family. Triazoles are known to act as ligands, binding to various targets. Specifically, they are known to bind to copper (I) ions, stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect in the azide-alkyne cycloaddition .
Mode of Action
The triazole ring in 1-butyl-1H-1,2,3-triazol-4-amine binds to the copper (I) centers through the three triazole nitrogen donor atoms in a facial form . This binding acts as a capping bond to the octahedron . The stabilization of copper (I) ions enhances the catalytic effect in the azide-alkyne cycloaddition .
Biochemical Pathways
The primary biochemical pathway influenced by 1-butyl-1H-1,2,3-triazol-4-amine is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple, and generate a product that can be isolated without chromatographic purification. The CuAAC reaction is often used for bioconjugation in diverse chemical biology experiments .
Pharmacokinetics
Its water-soluble nature suggests it may have good bioavailability
Result of Action
The result of the action of 1-butyl-1H-1,2,3-triazol-4-amine is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes it desirable for bioconjugation in diverse chemical biology experiments .
properties
IUPAC Name |
1-butyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVCQAAXIIGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-1,2,3-triazol-4-amine |
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